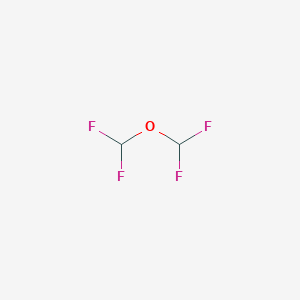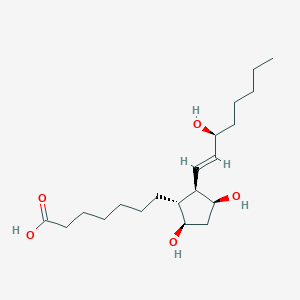
11beta-Prostaglandin F1beta
Übersicht
Beschreibung
11beta-Prostaglandin F1beta is the stereoisomer of PGF1alpha with both C-9 and C-11 hydroxyls inverted .
Synthesis Analysis
The development of efficient and stereoselective synthesis of prostaglandins (PGs) is of utmost importance, owing to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs has been reported from the readily available dichloro-containing bicyclic ketone .Molecular Structure Analysis
The molecular formula of this compound is C20H36O5 . The molecular weight is 356.5 g/mol . The IUPAC name is 7-[(1R,2R,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid .Chemical Reactions Analysis
The synthesis of prostaglandins involves a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 356.5 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 5 . The Rotatable Bond Count is 13 . The Exact Mass is 356.25627424 g/mol .Wissenschaftliche Forschungsanwendungen
Basierend auf den verfügbaren Informationen aus den Suchergebnissen, hier eine allgemeine Übersicht über einige Anwendungen von 11beta-Prostaglandin F1beta:
Medizinische Synthese
Prostaglandine, einschließlich this compound, werden aufgrund ihrer einzigartigen chemischen Strukturen für ihre wertvollen medizinischen Anwendungen synthetisiert. Sie werden bei der Entwicklung verschiedener Medikamente für ihre biologischen Aktivitäten eingesetzt .
Forschungswerkzeug
Als ein Stereoisomer von PGF1α mit sowohl C-9 als auch C-11 Hydroxylgruppen invertiert, dient this compound als Forschungswerkzeug in biochemischen Studien, um die Funktionen von Prostaglandinen zu verstehen .
Endometriale Funktion
Studien haben die Rolle von Prostaglandinen wie PGF2α bei der Regulierung der enzymatischen Bioaktivität und Expression in bovinen Endometrium-Stroma-Zellen untersucht, was ähnliche Rollen für this compound implizieren könnte .
Amnion-Gewebeforschung
Die Forschung hat untersucht, ob Glukokortikoide und proinflammatorische Zytokine die Expression von Enzymen im Amnion-Gewebe regulieren, das ein wichtiges Prostaglandin-produzierendes Gewebe ist. Dies deutet auf mögliche Anwendungen für this compound in solchen Studien hin .
Mastzell-Aktivierung
Klinisch verfügbare Urin-Mastzell-Mediatoren umfassen Verbindungen, die mit Prostaglandinen verwandt sind, was darauf hindeutet, dass this compound in Studien zur Identifizierung der Mastzell-Aktivierung verwendet werden könnte .
Wirkmechanismus
Target of Action
The primary target of 11beta-Prostaglandin F1beta is the enzyme 11beta-Hydroxysteroid Dehydrogenase (11beta-HSD) which catalyzes the interconversion of active cortisol and corticosterone with inert cortisone and 11-dehydrocorticosterone . This enzyme plays a crucial role in determining glucocorticoid action on target tissues .
Biochemical Pathways
This compound is involved in the prostanoid metabolic pathway . Prostanoids are signaling molecules derived from arachidonic acid (AA). They are classified by their primary physiological functions: prostacyclins that function in the resolution of inflammation, thromboxanes that function in the related roles of platelet aggregation and vasoconstriction, and prostaglandins that are involved in pro-inflammatory processes .
Result of Action
It is known that prostanoids, the class of compounds to which this compound belongs, are involved in a wide range of biological functions, including homeostasis of blood pressure and blood flow, the initiation of the inflammatory response, the resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-[(1R,2R,3S,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUXGQBLFALXCR-MBOYTVKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](C[C@H]([C@@H]1CCCCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



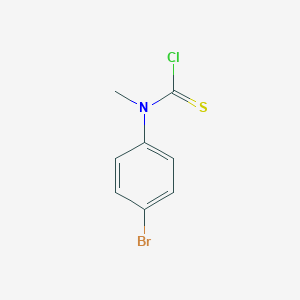
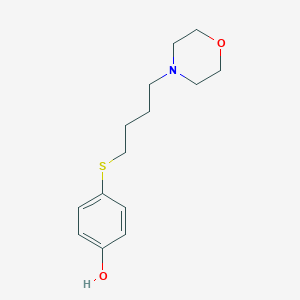
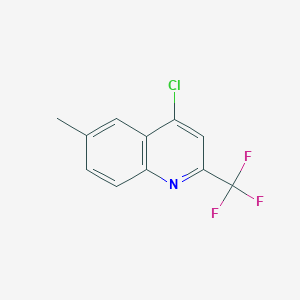
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
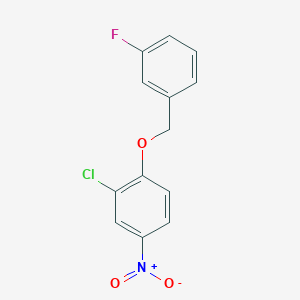
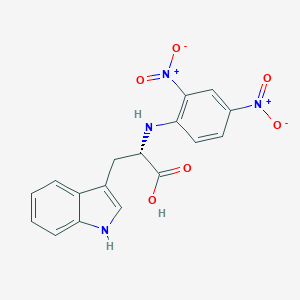


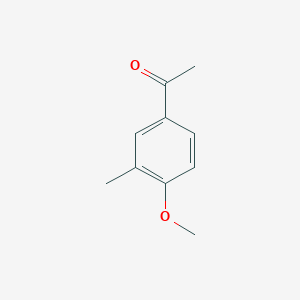
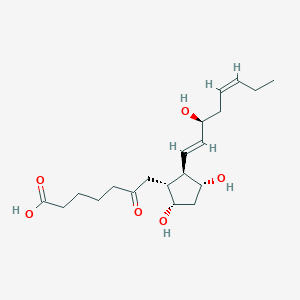
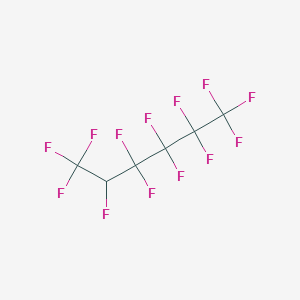

![Cyclohepta[c]thiophen-6-one](/img/structure/B159149.png)
